2,3-Diethyl-5,6-dimethylpyrazine

Olfactory threshold Structure-odor relationship GC-O

2,3-Diethyl-5,6-dimethylpyrazine (CAS 34514-53-9) is a tetra-substituted alkylpyrazine (molecular formula C₁₀H₁₆N₂, MW 164.25 g/mol) belonging to the broader pyrazine family of nitrogen-containing heterocyclic aromatic compounds. It has been identified as a volatile constituent of roasted coffee aroma and is found in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee products.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 34514-53-9
Cat. No. B14156235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethyl-5,6-dimethylpyrazine
CAS34514-53-9
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N=C1CC)C)C
InChIInChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3
InChIKeyYAGSHZPMYHTMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethyl-5,6-dimethylpyrazine (CAS 34514-53-9): Core Identity and Compound Class Context for Flavor Research Procurement


2,3-Diethyl-5,6-dimethylpyrazine (CAS 34514-53-9) is a tetra-substituted alkylpyrazine (molecular formula C₁₀H₁₆N₂, MW 164.25 g/mol) belonging to the broader pyrazine family of nitrogen-containing heterocyclic aromatic compounds [1]. It has been identified as a volatile constituent of roasted coffee aroma and is found in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee products [2]. Unlike many commercially established alkylpyrazine flavoring agents, this compound lacks FEMA GRAS designation and is primarily utilized in analytical and sensory research contexts rather than as a direct food additive [3].

Why Generic Substitution of 2,3-Diethyl-5,6-dimethylpyrazine with In-Class Alkylpyrazine Analogs Carries Procurement Risk


Alkylpyrazines display extreme variations in sensory potency and organoleptic character driven by seemingly minor structural modifications. Systematic gas chromatography–olfactometry (GC-O) studies have demonstrated that a single ethyl-for-methyl substitution can alter odor threshold by a factor of 4,500, while substituent placement at position 5 versus position 2 can shift threshold values by over 8,000-fold [1]. Beyond potency, substitution pattern dictates qualitative odor descriptors (roasted, earthy, nutty, musty), lipophilicity, volatility, and regulatory status. Consequently, two alkylpyrazines that appear structurally similar cannot be assumed to perform interchangeably in flavor reconstitution, analytical standard preparation, or olfactory receptor research. The sections below provide quantitative evidence for why 2,3-diethyl-5,6-dimethylpyrazine occupies a distinct position relative to its closest structural analogs [1][2].

Quantitative Differentiation Evidence for 2,3-Diethyl-5,6-dimethylpyrazine Relative to Structurally Proximate Analogs


Odor Threshold Potency Gap Inferred from Alkylpyrazine Structure-Activity Relationships

The Wagner et al. (1999) comprehensive GC-O analysis of 80 alkylpyrazines established that substitution at pyrazine ring positions 5 and 6 elevates odor threshold (reduces potency). Specifically, the authors reported that 'a further increase in the odour threshold was found when the ethenyl or the ethyl group was located in position 5,' and that bulky substituents at position 2 could increase thresholds by ≥2,200-fold [1]. While 2,3-diethyl-5,6-dimethylpyrazine was not individually measured in that study, its substitution pattern—ethyl groups at positions 2 and 3, methyl groups at positions 5 and 6—places it in a structural class predicted to have a significantly higher odor threshold than the highly potent analogs 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, both of which exhibit thresholds as low as 0.014 ng/L air [1][2]. Baseline trimethylpyrazine (threshold 50 ng/L air) provides a reference anchor for the class [1].

Olfactory threshold Structure-odor relationship GC-O

Lipophilicity (XLogP3-AA) Rank-Order Differentiation for Analytical Method Development

2,3-Diethyl-5,6-dimethylpyrazine exhibits a computed XLogP3-AA value of 2.2 [1], which is measurably higher than that of its closest structural analog 2,3-diethyl-5-methylpyrazine (XLogP ~1.9) [2] and notably exceeds the lipophilicity of 2-ethyl-3,5-dimethylpyrazine (XLogP ~1.5) [3]. This rank order (2.2 > 1.9 > 1.5) corresponds directly to the number of carbon atoms in the alkyl side chains (C₁₀H₁₆N₂ vs. C₉H₁₄N₂ vs. C₈H₁₂N₂) and translates into differential chromatographic retention behavior and partitioning properties.

LogP Lipophilicity Chromatographic retention

Natural Occurrence Selectivity: Coffee-Exclusive Detection Profile as a Research Marker

According to the Human Metabolome Database, 2,3-diethyl-5,6-dimethylpyrazine has been detected exclusively in coffee and coffee products—specifically Arabica coffee (Coffea arabica), Robusta coffee (Coffea canephora), and generic coffee products—but has not been quantified in these matrices [1]. This stands in contrast to 2-ethyl-3,5-dimethylpyrazine, which is widely reported in diverse food matrices including cocoa, baked goods, roasted meats, cereals, and alcoholic beverages [2]. The restricted occurrence pattern of the target compound provides a natural selectivity advantage for coffee-specific research applications.

Food occurrence Coffee aroma marker Maillard reaction

Regulatory Status Gap: Absence of FEMA GRAS Designation as a Procurement Determinant

2,3-Diethyl-5,6-dimethylpyrazine carries no FEMA (Flavor and Extract Manufacturers Association) number and is not listed as a JECFA food flavoring, as confirmed by available regulatory databases [1]. By contrast, both 2,3-diethyl-5-methylpyrazine (FEMA 3336) and 2-ethyl-3,5-dimethylpyrazine (FEMA 3149) hold FEMA GRAS status and are authorized for use as flavoring substances in food . This regulatory gap constitutes a binary differentiation: the target compound is restricted to non-food research applications, whereas its analogs are commercially viable flavor ingredients.

FEMA GRAS Flavor regulation Industrial applicability

Boiling Point and Volatility Differential Impacting Headspace and GC-O Performance

The computed boiling point of 2,3-diethyl-5,6-dimethylpyrazine is 216.1 ± 35.0 °C at 760 mmHg with a vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . This represents a significant elevation over experimentally reported boiling points of 2,3-diethyl-5-methylpyrazine (~190 °C) [1] and 2-ethyl-3,5-dimethylpyrazine (~180–181 °C) , reflecting the additional methyl group on the pyrazine ring. The correspondingly lower vapor pressure of the target compound directly affects headspace concentration at equilibrium and therefore the sensitivity of gas chromatography–olfactometry and headspace-solid phase microextraction (HS-SPME) analyses.

Boiling point Vapor pressure Headspace analysis

Procurement-Validated Application Scenarios for 2,3-Diethyl-5,6-dimethylpyrazine Based on Quantitative Differentiation Evidence


Coffee Authenticity and Geographic Origin Verification via Targeted Pyrazine Profiling

The coffee-exclusive occurrence profile of 2,3-diethyl-5,6-dimethylpyrazine, as documented in HMDB [1], positions this compound as a selective analytical marker for coffee product authentication. Unlike broadly distributed analogs such as 2-ethyl-3,5-dimethylpyrazine that appear across numerous food categories, the restricted detection of the target compound in Arabica and Robusta coffee products reduces inter-matrix signal interference. When combined with its distinctive LogP of 2.2 and characteristic boiling point of 216.1 °C—both of which differentiate it from co-eluting pyrazines in GC-MS analysis [2]—this compound can serve as a confirmatory marker in multi-analyte stable isotope dilution assays (SIDA) for coffee origin verification.

Structure-Odor Relationship (SAR) Studies of Olfactory Receptor Activation by Alkylpyrazines

The Wagner et al. (1999) SAR framework establishes that substitution at positions 5 and 6 of the pyrazine ring elevates odor detection thresholds, while 2,3-diethyl-5-methylpyrazine (threshold 0.014 ng/L air) represents an optimally potent configuration [1]. 2,3-Diethyl-5,6-dimethylpyrazine, with its additional methyl group at position 6, serves as a critical probe molecule for testing the steric tolerance boundaries of the theoretical olfactory receptor model proposed by Wagner. Its predicted higher threshold relative to the 0.014 ng/L air benchmark—combined with its non-FEMA regulatory status that confines its use to laboratory settings [2]—makes it a valuable tool compound for academic and industrial olfactory receptor deorphanization studies targeting alkylpyrazine-selective odorant receptors such as OR5K1.

Maillard Reaction Model System Research for Coffee Roasting Chemistry

As a roast coffee aroma constituent formed during the Maillard reaction between amino acids (serine, threonine) and sucrose under coffee roasting conditions [1], 2,3-diethyl-5,6-dimethylpyrazine can be employed as a specific output marker in model reaction systems designed to elucidate pyrazine formation pathways. Its higher LogP (2.2 vs. 1.5–1.9 for smaller analogs) [2] and reduced vapor pressure (0.2 mmHg vs. 0.8 mmHg for 2-ethyl-3,5-dimethylpyrazine) affect its partitioning between the roasting matrix and headspace, providing a measurable physicochemical signal that distinguishes its formation kinetics from co-generated alkylpyrazines.

Analytical Method Development and Validation for Comprehensive Pyrazine Profiling in Complex Food Matrices

The distinct physicochemical properties of 2,3-diethyl-5,6-dimethylpyrazine—namely its elevated boiling point (216.1 °C) [1], higher lipophilicity (XLogP3-AA 2.2) [2], and lack of FEMA flavoring status that eliminates commercial food-use background contamination —make it an ideal candidate for use as an internal standard or quality control compound in multi-analyte pyrazine profiling methods. Its chromatographic retention differs measurably from both 2,3-diethyl-5-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine, enabling baseline resolution in GC and HPLC methods, while its absence from commercial flavor formulations eliminates false-positive signals from food product ingredient carryover.

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